
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22458 g/mol. This compound is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . Naphthalene derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Preparation Methods
The synthesis of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide involves several steps. One common method includes the reduction and dehydration of tetrahydroxynaphthalene derivatives . Industrial production methods often involve the distillation and fractionation of petroleum or coal tar to obtain naphthalene, which is then chemically modified to produce the desired compound .
Chemical Reactions Analysis
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include different hydroxylated and aminated derivatives of naphthalene .
Scientific Research Applications
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other biologically active compounds . In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and cytotoxic agent . Its anti-inflammatory and anti-protozoal properties make it a valuable compound for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its biological effects . The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N',6,7-trihydroxy-3,4-dihydronaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h3-5,14-16H,1-2H2,(H2,12,13) |
InChI Key |
SYJORZQDPOSSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





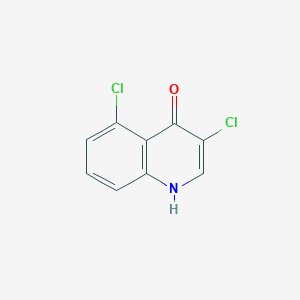
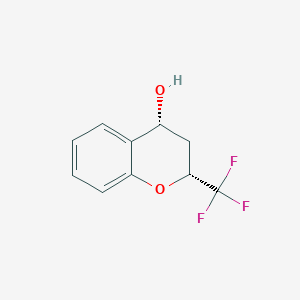
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)
![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)

![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)

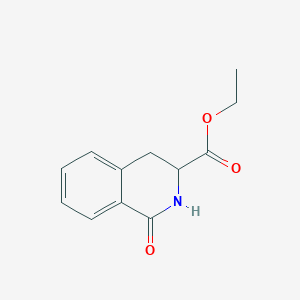
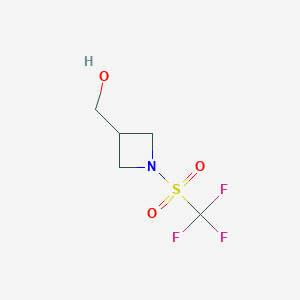
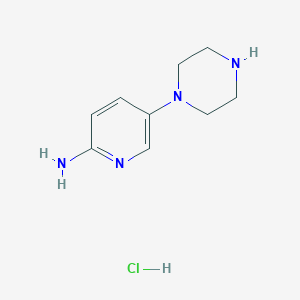
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
